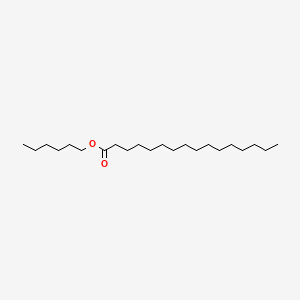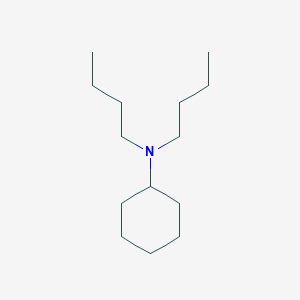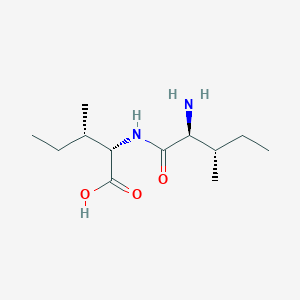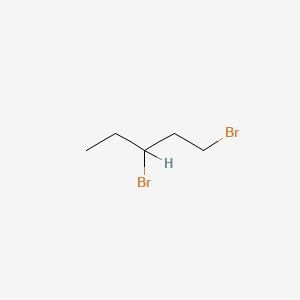
1,3-Dibromopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromopentane is a chemical compound with the molecular formula C5H10Br2 . It is also known by other names such as Pentane, 1,3-dibromo- .
Synthesis Analysis
1,3-Dibromopentane can be synthesized from alkenes through a process known as double elimination . This process involves the use of alkoxide bases at high temperatures, leading to the majority of the product being from the E2 mechanism . The E2 mechanism is a concerted reaction that occurs in one step, but in this step, there are three different changes in the molecule .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromopentane consists of a pentane (five carbon atoms) backbone with bromine atoms attached to the first and third carbon atoms . The average mass of the molecule is 229.941 Da and the monoisotopic mass is 227.914917 Da .
Chemical Reactions Analysis
1,3-Dibromopentane can undergo various chemical reactions. For instance, it can participate in elimination reactions to form alkynes . This involves the removal of the bromine atoms and the formation of a triple bond between two of the carbon atoms .
Physical And Chemical Properties Analysis
1,3-Dibromopentane has several physical and chemical properties. It has a normal boiling temperature, critical temperature, and critical pressure . It also has a specific density and heat capacity at saturation pressure .
Mécanisme D'action
The mechanism of action for the reactions involving 1,3-Dibromopentane typically involves the E2 mechanism . This is a concerted reaction where a base deprotonates the haloalkane, the leaving group departs from the molecule, and the deprotonated carbon rehybridizes from sp3 to sp2 via the formation of a pi bond .
Safety and Hazards
1,3-Dibromopentane is considered hazardous. It is a combustible liquid and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe in its mist/vapors/spray, and not to ingest it . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Relevant Papers
The relevant papers retrieved provide additional information on the properties and reactions of 1,3-Dibromopentane . These papers can be referred to for more detailed and specific information.
Propriétés
Numéro CAS |
42474-20-4 |
|---|---|
Nom du produit |
1,3-Dibromopentane |
Formule moléculaire |
C5H10Br2 |
Poids moléculaire |
229.94 g/mol |
Nom IUPAC |
1,3-dibromopentane |
InChI |
InChI=1S/C5H10Br2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 |
Clé InChI |
SOZLNIPBRVQUOG-UHFFFAOYSA-N |
SMILES |
CCC(CCBr)Br |
SMILES canonique |
CCC(CCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



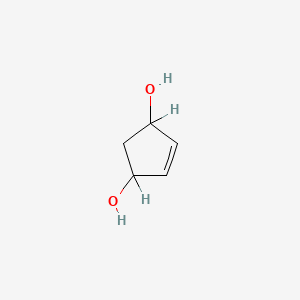
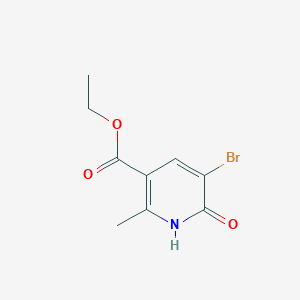

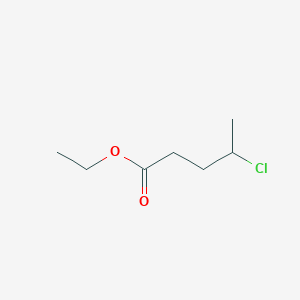



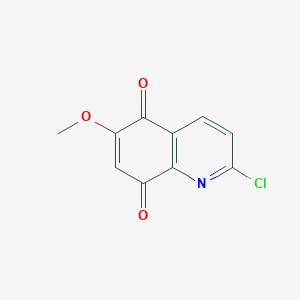
![Tert-butyl N-[2-(2-oxoethoxy)ethyl]carbamate](/img/structure/B3190435.png)
